molecular formula C43H68O11 B1236658 1-(9S,13S,12-oxophytodienoyl)-2-(7Z,10Z,13Z)-hexadecatrienoyl-3-(beta-D-galactosyl)-sn-glycerol CAS No. 348113-78-0

1-(9S,13S,12-oxophytodienoyl)-2-(7Z,10Z,13Z)-hexadecatrienoyl-3-(beta-D-galactosyl)-sn-glycerol

Cat. No. B1236658
CAS RN: 348113-78-0
M. Wt: 761 g/mol
InChI Key: CWRWJDAEKWYUJT-CGKXPTHNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(9S,13S,12-oxophytodienoyl)-2-(7Z,10Z,13Z)-hexadecatrienoyl-3-(beta-D-galactosyl)-sn-glycerol is a 1,2-diacyl-3-(beta-D-galactosyl)-sn-glycerol in which the 1- and 2- acyl groups are specified as (9S,13S-12-oxophytodienoyl) and (7Z,10Z,13Z)-hexadecatrienoyl respectively. It has a role as a plant metabolite. It derives from an all-cis-7,10,13-hexadecatrienoic acid and a (15Z)-12-oxophyto-10,15-dienoic acid.

Scientific Research Applications

Pancreatic Lipase Inhibitory Activity

The compound 1-(9S,13S,12-oxophytodienoyl)-2-(7Z,10Z,13Z)-hexadecatrienoyl-3-(beta-D-galactosyl)-sn-glycerol and its analogs have been identified in studies as having significant pancreatic lipase inhibitory activity. This activity is important for managing lipase-related disorders such as obesity. A study on Chlorella sorokiniana microalga identified a monogalactosyldiacylglycerol (MGDG)-rich fraction containing similar compounds which exhibited dose-dependent inhibitory effects against pancreatic lipase activity, indicating potential beneficial use for obesity management (Banskota et al., 2015).

Role in Plant Defense and Signal Transduction

The compound plays a role in plant defense mechanisms and signal transduction. In Arabidopsis thaliana, it serves as a precursor for the biosynthesis of jasmonic acid, a mediator of plant herbivore defense. This biosynthesis occurs in plastids, primarily in chloroplasts, starting with free linolenic acid liberated from membrane lipids by lipase action. The compound's presence has been noted to increase significantly and transiently when leaves are wounded, indicating its involvement in the plant's response to physical stress or damage (Stelmach et al., 2001).

Cytotoxic Activity

Certain glyceroglycolipid compounds, including analogs of the compound , have been found to possess moderate cytotoxic activity against various cell lines. This indicates potential for medical applications, particularly in the treatment of cancer or in the development of chemotherapeutic agents. Such activity was observed in a study involving Daphnia pulex, where isolates were found to be moderately cytotoxic toward P-388, A549, KB, and HT-29 cell lines (Gutiérrez, 2005).

Anti-inflammatory Properties

Compounds structurally similar to 1-(9S,13S,12-oxophytodienoyl)-2-(7Z,10Z,13Z)-hexadecatrienoyl-3-(beta-D-galactosyl)-sn-glycerol have demonstrated anti-inflammatory properties. This is particularly evident in their ability to inhibit nitric oxide production in various cell lines, suggesting potential therapeutic use in managing inflammation-related disorders. A study involving Chlorella sorokiniana microalga isolated new monogalactosylmonoacylglycerols, showing dose-dependent nitric oxide inhibitory activity, indicating possible use as anti-inflammatory agents (Banskota et al., 2013).

properties

CAS RN

348113-78-0

Product Name

1-(9S,13S,12-oxophytodienoyl)-2-(7Z,10Z,13Z)-hexadecatrienoyl-3-(beta-D-galactosyl)-sn-glycerol

Molecular Formula

C43H68O11

Molecular Weight

761 g/mol

IUPAC Name

[(2S)-1-[8-[(1S,5S)-4-oxo-5-[(Z)-pent-2-enyl]cyclopent-2-en-1-yl]octanoyloxy]-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl] (7Z,10Z,13Z)-hexadeca-7,10,13-trienoate

InChI

InChI=1S/C43H68O11/c1-3-5-7-8-9-10-11-12-13-14-15-18-23-27-39(47)53-34(32-52-43-42(50)41(49)40(48)37(30-44)54-43)31-51-38(46)26-22-19-16-17-21-24-33-28-29-36(45)35(33)25-20-6-4-2/h5-7,9-10,12-13,20,28-29,33-35,37,40-44,48-50H,3-4,8,11,14-19,21-27,30-32H2,1-2H3/b7-5-,10-9-,13-12-,20-6-/t33-,34+,35-,37+,40-,41-,42+,43+/m0/s1

InChI Key

CWRWJDAEKWYUJT-CGKXPTHNSA-N

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\CCCCCC(=O)O[C@@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)COC(=O)CCCCCCC[C@H]2C=CC(=O)[C@H]2C/C=C\CC

SMILES

CCC=CCC=CCC=CCCCCCC(=O)OC(COC1C(C(C(C(O1)CO)O)O)O)COC(=O)CCCCCCCC2C=CC(=O)C2CC=CCC

Canonical SMILES

CCC=CCC=CCC=CCCCCCC(=O)OC(COC1C(C(C(C(O1)CO)O)O)O)COC(=O)CCCCCCCC2C=CC(=O)C2CC=CCC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(9S,13S,12-oxophytodienoyl)-2-(7Z,10Z,13Z)-hexadecatrienoyl-3-(beta-D-galactosyl)-sn-glycerol
Reactant of Route 2
Reactant of Route 2
1-(9S,13S,12-oxophytodienoyl)-2-(7Z,10Z,13Z)-hexadecatrienoyl-3-(beta-D-galactosyl)-sn-glycerol
Reactant of Route 3
Reactant of Route 3
1-(9S,13S,12-oxophytodienoyl)-2-(7Z,10Z,13Z)-hexadecatrienoyl-3-(beta-D-galactosyl)-sn-glycerol
Reactant of Route 4
Reactant of Route 4
1-(9S,13S,12-oxophytodienoyl)-2-(7Z,10Z,13Z)-hexadecatrienoyl-3-(beta-D-galactosyl)-sn-glycerol
Reactant of Route 5
1-(9S,13S,12-oxophytodienoyl)-2-(7Z,10Z,13Z)-hexadecatrienoyl-3-(beta-D-galactosyl)-sn-glycerol
Reactant of Route 6
1-(9S,13S,12-oxophytodienoyl)-2-(7Z,10Z,13Z)-hexadecatrienoyl-3-(beta-D-galactosyl)-sn-glycerol

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